molecular formula C11H9BrClN B13198785 6-Bromo-4-chloro-8-ethylquinoline

6-Bromo-4-chloro-8-ethylquinoline

Cat. No.: B13198785
M. Wt: 270.55 g/mol
InChI Key: FYMUODOVILGPBS-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-8-ethylquinoline is a heterocyclic aromatic organic compound with the molecular formula C11H9BrClN It is a derivative of quinoline, which is a fundamental structure in many natural and synthetic compounds with significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-8-ethylquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of quinoline derivatives. For instance, 4-bromaniline and ethyl propiolate can be used as starting materials, followed by reactions with phosphorus trichloride to introduce the chlorine atom . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The comprehensive yield of the industrial method can reach up to 70% or above .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloro-8-ethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-4-chloro-8-ethylquinoline has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-8-ethylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-chloro-8-ethylquinoline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the ethyl group, provides a distinct set of chemical properties that can be leveraged in various applications.

Properties

Molecular Formula

C11H9BrClN

Molecular Weight

270.55 g/mol

IUPAC Name

6-bromo-4-chloro-8-ethylquinoline

InChI

InChI=1S/C11H9BrClN/c1-2-7-5-8(12)6-9-10(13)3-4-14-11(7)9/h3-6H,2H2,1H3

InChI Key

FYMUODOVILGPBS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC2=C(C=CN=C12)Cl)Br

Origin of Product

United States

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